
Carbanide;yttrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;yttrium is a chemical compound consisting of yttrium and a carbanide group. Yttrium is a transition metal with the atomic number 39 and is known for its silvery-metallic appearance and high melting point . Carbanides are compounds that contain a carbon anion (C⁻), which makes them highly reactive intermediates in organic chemistry
Vorbereitungsmethoden
The synthesis of carbanide;yttrium can be achieved through several methods. One common approach involves the reaction of yttrium chloride with a carbanide source, such as a Grignard reagent or an organolithium compound . The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the carbanide group. Industrial production methods may involve the use of yttrium metal and carbon sources under high-temperature conditions to form the desired compound .
Analyse Chemischer Reaktionen
Carbanide;yttrium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide and carbon dioxide.
Reduction: This compound can be reduced to form yttrium metal and hydrocarbons.
Substitution: The carbanide group can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbanide;yttrium has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of carbanide;yttrium involves its ability to interact with various molecular targets and pathways. In catalytic applications, the compound facilitates the formation and breaking of chemical bonds by providing an active site for the reaction to occur . In medical applications, yttrium-based compounds can target specific cells or tissues, delivering therapeutic agents or imaging contrast . The exact molecular targets and pathways depend on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
109585-23-1 |
|---|---|
Molekularformel |
CH3Y- |
Molekulargewicht |
103.940 g/mol |
IUPAC-Name |
carbanide;yttrium |
InChI |
InChI=1S/CH3.Y/h1H3;/q-1; |
InChI-Schlüssel |
PHDXPWMFRBMCSN-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


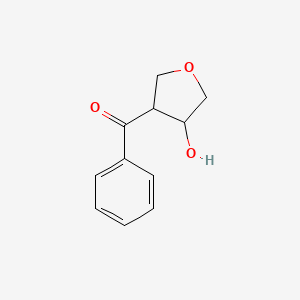
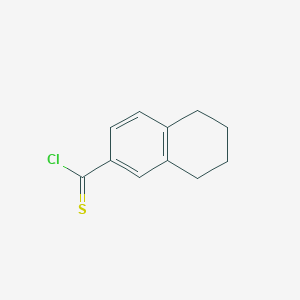
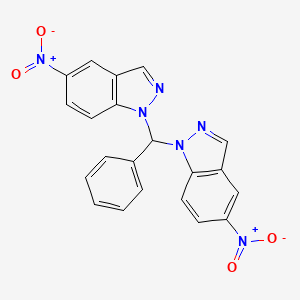
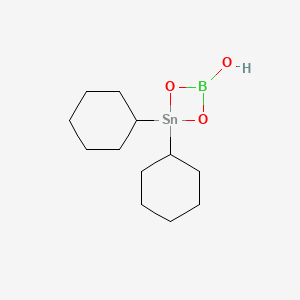
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
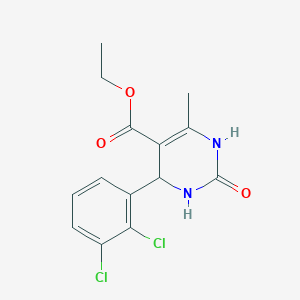
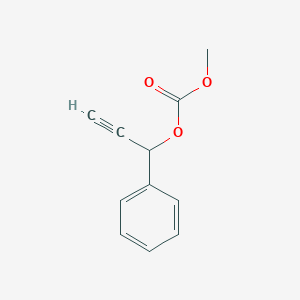
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
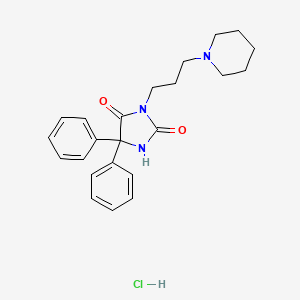

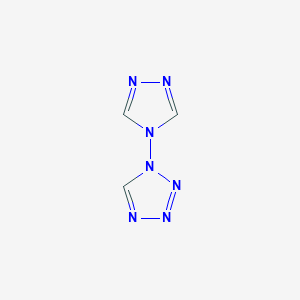
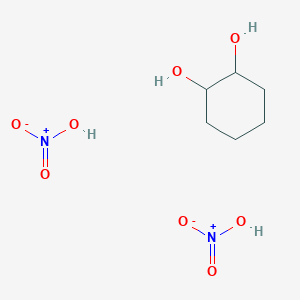
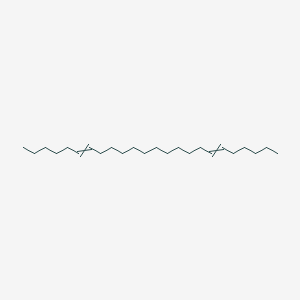
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
